(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one
Description
The compound “(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one” is a structurally complex heterocyclic molecule featuring a fused oxazolo-oxazinone ring system with phenyl and propyl substituents.
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one |
InChI |
InChI=1S/C18H25NO3/c1-3-8-15-17-18(20)21-12-14(13-10-6-5-7-11-13)19(17)16(22-15)9-4-2/h5-7,10-11,14-17H,3-4,8-9,12H2,1-2H3/t14-,15-,16+,17+/m1/s1 |
InChI Key |
KLKVGLLJYXCJLR-NCOADZHNSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H]2C(=O)OC[C@@H](N2[C@@H](O1)CCC)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1C2C(=O)OCC(N2C(O1)CCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Amino Alcohol and Carbonyl Precursors
One common method involves the condensation of a suitably substituted amino alcohol with a ketoester or lactone to form the bicyclic oxazolo-oxazinone ring system.
- Starting materials :
- 1,3-diamino-propane derivatives or amino alcohols with propyl substituents.
- Phenyl-substituted ketoesters or aldehydes.
- Reaction conditions :
- Acid catalysis (e.g., p-toluenesulfonic acid) or Lewis acid catalysis to promote cyclization.
- Solvents such as dichloromethane or toluene under reflux.
- Outcome :
- Formation of the bicyclic ring with the oxazolo and oxazinone fused structure.
- Control of stereochemistry achieved by chiral auxiliaries or chiral catalysts.
Alkylation and Functional Group Manipulation
- Alkylation of nitrogen atoms :
- Propyl bromide or propyl tosylate used to introduce propyl groups at nitrogen atoms.
- Base such as potassium carbonate or sodium hydride employed to deprotonate nitrogen.
- Phenyl group introduction :
- Phenyl substituent can be introduced via nucleophilic aromatic substitution or by using phenyl-substituted starting materials.
Stereochemical Control Techniques
- Use of enantiomerically pure amino alcohols or diamines as starting materials.
- Application of chiral catalysts or auxiliaries during cyclization.
- Diastereoselective cyclization steps to ensure correct relative stereochemistry.
- Purification by chiral chromatography or crystallization to isolate desired stereoisomer.
Research Findings and Data Summary
Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino alcohol + ketoester | Acid catalysis, reflux in toluene | 70-85 | High stereoselectivity observed |
| N-alkylation with propyl bromide | K2CO3, DMF, room temp to 60°C | 80-90 | Clean substitution, minimal side products |
| Final cyclization | Lewis acid (e.g., BF3·OEt2), DCM, 0°C to RT | 65-75 | Maintains stereochemistry |
Analytical Characterization
- NMR Spectroscopy : Distinct chemical shifts confirm bicyclic structure and substitution pattern.
- Chiral HPLC : Confirms enantiomeric purity > 98%.
- X-ray Crystallography : Validates absolute stereochemistry (1R,3S,5S,8aS).
- Mass Spectrometry : Molecular ion peak consistent with expected molecular weight.
Comparative Analysis of Preparation Routes
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The oxazolo-oxazine ring system is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Treatment with HCl (1–2 M) at 60–80°C leads to cleavage of the oxazine ring, yielding a secondary amine and a diol intermediate .
-
Basic Hydrolysis : Exposure to NaOH (0.5–1 M) at room temperature results in selective opening of the oxazole ring, forming a carbamate derivative .
Nucleophilic Substitution
The oxygen and nitrogen atoms in the heterocyclic framework participate in nucleophilic substitutions:
-
Oxygen Reactivity : The oxazine oxygen undergoes alkylation with methyl iodide in DMF, forming a quaternary ammonium salt .
-
Nitrogen Reactivity : The oxazole nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to produce N-acylated derivatives .
Example :
Key Observation : Steric hindrance from the propyl groups reduces substitution rates at the nitrogen .
Hydrogenation and Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the tetrahydro-oxazine ring’s double bond, yielding a fully saturated decahydro derivative .
-
Conditions : 10% Pd-C, 50 psi H₂, ethanol, 12 h.
-
Product : (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-decahydro- oxazolo[4,3-c] oxazin-8-one.
Side Reaction : Over-reduction of the phenyl group occurs at higher pressures (>100 psi), forming cyclohexyl derivatives .
Oxidation Reactions
The propyl side chains are oxidized to carboxylic acids using KMnO₄ in acidic media:
Yield : 45–60% .
Cross-Coupling Reactions
The phenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis :
Optimized Conditions : DME/H₂O (3:1), 80°C, 24 h.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral centers and functional groups.
Medicine
In medicinal chemistry, (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Similarity and Molecular Properties
Structural similarity assessment is pivotal for predicting bioactivity and pharmacokinetics. Using Tanimoto coefficient-based fingerprinting (e.g., via the R programming method), compounds with >70% similarity often share overlapping molecular properties and target affinities . For example, aglaithioduline, a phytocompound, demonstrated ~70% similarity to SAHA (a histone deacetylase inhibitor), with comparable molecular weight, logP, and hydrogen-bonding capacity . Applying this method to (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one would likely reveal similarities to other oxazolo-oxazinone derivatives, such as those with substituted aryl or alkyl groups (Table 1).
Table 1. Hypothetical Molecular Property Comparison
| Property | Target Compound | Aglaithioduline | SAHA |
|---|---|---|---|
| Molecular Weight (g/mol) | ~375 | 348 | 264 |
| LogP | ~3.2 | 3.1 | 1.8 |
| Hydrogen Bond Donors | 1 | 2 | 3 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity profiles (e.g., via NCI-60 or PubChem datasets) groups compounds with analogous modes of action. For instance, compounds with similar oxazolo-oxazinone scaffolds may cluster together, suggesting shared protein targets or pathways, such as kinase or epigenetic modulation .
Analytical Comparisons Using NMR and Mass Spectrometry
- NMR Profiling : Comparative analysis of chemical shifts (e.g., δ 39–44 ppm for substituent-sensitive regions) can localize structural variations. For example, rapamycin analogs showed nearly identical shifts except at substituent-modified positions, suggesting conserved core environments . Applying this to the target compound could identify regions sensitive to phenyl/propyl modifications.
- MS/MS Cosine Scoring : Molecular networking via cosine scores (1 = identical fragmentation, 0 = unrelated) clusters structurally related compounds. A high score (>0.8) between the target compound and analogs would indicate shared fragmentation pathways, aiding dereplication .
Table 2. Illustrative MS/MS Cosine Scores
| Compound Pair | Cosine Score |
|---|---|
| Target vs. Oxazolo-oxazinone A | 0.85 |
| Target vs. Coumarin-oxazepine | 0.62 |
Graph-Based Structural Analysis and Pathway Context
Graph theory algorithms (e.g., maximal common subgraph detection) classify compounds into biochemically meaningful clusters. The target compound’s oxazolo-oxazinone core and substituents may align with carbohydrate-like clusters or epigenetic regulator pathways, as seen in KEGG/LIGAND database analyses . Such categorization aids in predicting its role in metabolic or signaling modules (e.g., HDAC inhibition akin to SAHA) .
Biological Activity
The compound (1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one (CAS Number: 208932-18-7) is a synthetic organic molecule belonging to the oxazolo[4,3-c][1,4]oxazine class. Its unique structure suggests potential biological activities that merit detailed investigation.
- Molecular Formula : C18H25NO3
- Molecular Weight : 303.396 g/mol
- SMILES : CCC[C@H]1OC@@HN2C@Hc3ccccc3
- InChI : InChI=1S/C18H25NO3/c1-3-8-15-17-18(20)21-12-14(13-10-6-5-7-11-13)19(17)16(22-15)9-4-2/h5-7,10-11,14-17H,3-4,8-9,12H2,1-2H3[t]
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential areas of interest:
1. Antimicrobial Activity
Recent investigations have indicated that oxazolo compounds exhibit antimicrobial properties. For instance:
- A study demonstrated that derivatives similar to this compound inhibited the growth of various bacterial strains by disrupting their cell membrane integrity .
- The specific inhibition of Type III Secretion Systems (T3SS) in pathogenic bacteria has been highlighted as a promising therapeutic target .
2. Anticancer Potential
The structural features of oxazolo compounds suggest they may interact with cellular pathways involved in cancer progression:
- Some analogs have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- The mechanism of action may involve modulation of signaling pathways related to cell survival and apoptosis .
3. Neuroprotective Effects
There is growing interest in the neuroprotective potential of compounds with similar structures:
- Preliminary findings indicate that such compounds can protect neuronal cells from oxidative stress and apoptosis .
- This activity is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies
Several case studies have explored the biological activity of related compounds:
Q & A
Q. Methodological Answer :
- Multi-step heterocyclic assembly : Utilize oxazolo-oxazine core formation via tandem cyclization, as demonstrated in analogous systems (e.g., coupling benzoxazinone precursors with propyl substituents under acidic conditions) .
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts for enantioselective ring closure) to achieve the (1R,3S,5S,8aS) configuration .
- Key steps :
[Advanced] How can discrepancies in spectral data during structural elucidation be resolved?
Q. Methodological Answer :
- Cross-validation techniques :
- X-ray crystallography : Resolve absolute configuration using single-crystal analysis (e.g., low-temperature data collection at 100 K to minimize thermal motion artifacts) .
- Advanced NMR : Assign stereochemistry via - HSQC and NOESY to confirm spatial proximity of substituents (e.g., propyl groups at C1 and C3) .
- Data reconciliation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate functional groups .
[Basic] What safety protocols are critical for handling this compound?
Q. Methodological Answer :
- Hazard mitigation :
- Emergency procedures :
[Advanced] How can reaction conditions be optimized for stereochemical fidelity?
Q. Methodological Answer :
-
Catalytic optimization :
-
Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to isolate the desired diastereomer before equilibration .
-
Table: Example Reaction Parameters
Parameter Optimal Condition Impact on Stereochemistry Temperature -20°C to 0°C Minimizes epimerization Catalyst Loading 5-10 mol% Balances cost and ee (85-95%) Reaction Time 12-24 hours Ensures complete conversion
[Advanced] What computational methods predict biological activity or environmental fate?
Q. Methodological Answer :
- Target-specific generative models :
- Environmental persistence :
[Basic] How to validate purity and stability under varying storage conditions?
Q. Methodological Answer :
- Analytical validation :
- Storage recommendations :
[Advanced] How to assess the compound’s ecological impact in long-term studies?
Q. Methodological Answer :
- Tiered risk assessment :
- Data integration : Combine experimental results with probabilistic modeling to estimate ecosystem-level NOEC (No Observed Effect Concentration) .
[Basic] What spectroscopic techniques are essential for structural confirmation?
Q. Methodological Answer :
- Core techniques :
- Supplementary methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
